BenchChemオンラインストアへようこそ!

Phenyl 4-((3,4-dimethoxyphenylsulfonamido)methyl)piperidine-1-carboxylate

Medicinal Chemistry Chemical Probe Development Structure-Activity Relationship (SAR)

Phenyl 4-((3,4-dimethoxyphenylsulfonamido)methyl)piperidine-1-carboxylate (CAS 1234925-07-5, C21H26N2O6S, MW 434.51) is a synthetic small molecule classified as a piperidine-1-carboxylate derivative bearing a 3,4-dimethoxyphenylsulfonamide moiety. Its structure combines a phenyl carbamate with a sulfonamide-substituted piperidine core.

Molecular Formula C21H26N2O6S
Molecular Weight 434.51
CAS No. 1234925-07-5
Cat. No. B2433411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 4-((3,4-dimethoxyphenylsulfonamido)methyl)piperidine-1-carboxylate
CAS1234925-07-5
Molecular FormulaC21H26N2O6S
Molecular Weight434.51
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3)OC
InChIInChI=1S/C21H26N2O6S/c1-27-19-9-8-18(14-20(19)28-2)30(25,26)22-15-16-10-12-23(13-11-16)21(24)29-17-6-4-3-5-7-17/h3-9,14,16,22H,10-13,15H2,1-2H3
InChIKeyDBOBOKCUALLRII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Baseline for Phenyl 4-((3,4-dimethoxyphenylsulfonamido)methyl)piperidine-1-carboxylate (CAS 1234925-07-5)


Phenyl 4-((3,4-dimethoxyphenylsulfonamido)methyl)piperidine-1-carboxylate (CAS 1234925-07-5, C21H26N2O6S, MW 434.51) is a synthetic small molecule classified as a piperidine-1-carboxylate derivative bearing a 3,4-dimethoxyphenylsulfonamide moiety. Its structure combines a phenyl carbamate with a sulfonamide-substituted piperidine core. A thorough search of primary research papers, patents, and authoritative databases (PubMed, PubChem, BindingDB, Google Patents) against the compound's CAS number, IUPAC name, and InChI Key (DBOBOKCUALLRII-UHFFFAOYSA-N) returned no direct bioactivity, selectivity, or pharmacokinetic data for this specific compound from sources permitted by the exclusion criteria. The compound appears exclusively in vendor catalogs from excluded domains, and no independent, reproducible quantitative evidence was identified. This absence fundamentally shapes procurement decisions, as any claim of differentiation must be inferred from class-level data rather than compound-specific validation.

Why Class-Level Interchangeability Is Not Supported for Phenyl 4-((3,4-dimethoxyphenylsulfonamido)methyl)piperidine-1-carboxylate


Within the broader class of 4-sulfonamidomethyl-piperidine-1-carboxylates, even minor structural variations—such as the nature of the sulfonamide aryl group, the ester moiety, or substitution on the piperidine ring—can drastically alter potency, selectivity, metabolic stability, and off-target profiles. For instance, the closely related SAR127303 (a hexafluoroisopropyl ester with a 4-chlorophenylsulfonamide group) is a potent, selective MAGL inhibitor with defined in vivo activity, whereas analogs with naphthyl or thiophene sulfonamides display entirely different target engagement [1]. The target compound's unique 3,4-dimethoxyphenylsulfonamide motif introduces distinct electronic and steric properties that are not captured by any single comparator. Without compound-specific comparative data against defined analogs (e.g., the 4-chlorophenyl or unsubstituted phenylsulfonamide variants), assuming functional equivalence or interchangeability is scientifically unsound and carries procurement risk for assays requiring a defined pharmacological or chemical probe profile.

Quantitative Differentiation Evidence for Phenyl 4-((3,4-dimethoxyphenylsulfonamido)methyl)piperidine-1-carboxylate


Structural Differentiation from the Most Precedented Analog SAR127303

The target compound differs from the closest structurally characterized analog, SAR127303 (1,1,1,3,3,3-hexafluoropropan-2-yl 4-(((4-chlorophenyl)sulfonamido)methyl)piperidine-1-carboxylate), in two critical positions: (1) the sulfonamide aryl group (3,4-dimethoxyphenyl vs. 4-chlorophenyl) and (2) the ester moiety (phenyl vs. hexafluoroisopropyl). No direct head-to-head biological comparison exists in the public domain. SAR127303 is a validated, potent, and selective MAGL inhibitor (mouse MAGL IC50 = 3.8 nM; human MAGL IC50 = 29 nM) [1]. The target compound's dimethoxy substitution pattern may alter hydrogen-bonding capacity, electron density at the sulfonamide, and steric bulk, potentially shifting selectivity away from MAGL or modulating pharmacokinetic properties relative to SAR127303. The quantitative impact of these structural changes has not been experimentally reported.

Medicinal Chemistry Chemical Probe Development Structure-Activity Relationship (SAR)

Sulfonamide Aryl Group Electronic Profile Differentiation

The 3,4-dimethoxyphenylsulfonamide group in the target compound is a moderate electron-donating substituent (Hammett σ_p for OMe = -0.27), whereas the most common comparator fragment, 4-chlorophenylsulfonamide (as in SAR127303), is electron-withdrawing (σ_p for Cl = +0.23). This divergence in electronic character can influence sulfonamide NH acidity (pKa), hydrogen-bonding propensity, and metabolic susceptibility. In the absence of experimentally measured pKa, logD, or metabolic stability data for the target compound, the quantitative advantage or disadvantage of the dimethoxy system over the chlorophenyl system remains uncharacterized. Cross-study comparisons of related sulfonamide series indicate that electron-rich aryl sulfonamides can exhibit reduced clearance in certain contexts, but this cannot be directly extrapolated to the target compound without dedicated in vitro ADME studies.

Medicinal Chemistry Drug Design Physicochemical Properties

Ester Group Metabolic Stability Differentiation

The target compound's phenyl ester is susceptible to esterase-mediated hydrolysis, which may liberate phenol and the corresponding piperidine sulfonamide carboxylic acid. In contrast, SAR127303's hexafluoroisopropyl ester is designed to resist hydrolysis, contributing to its oral bioavailability and in vivo activity [1]. No experimental hydrolysis half-life (t1/2) data are available for the target compound in plasma, liver microsomes, or hepatocytes, making it impossible to quantitatively compare stability. The phenyl ester may confer a shorter half-life and different tissue distribution, potentially limiting utility for in vivo pharmacology unless intended as a short-acting agent or prodrug. Without measured t1/2 values against a defined esterase-rich matrix, the metabolic fate of the target compound remains speculative.

Pharmacokinetics Prodrug Design Metabolic Stability

Evidence-Constrained Application Scenarios for Phenyl 4-((3,4-dimethoxyphenylsulfonamido)methyl)piperidine-1-carboxylate


Chemical Probe Evolution When MAGL or Related Serine Hydrolase Engagement Needs to Be Retested with a Structurally Distinct Sulfonamide

In chemical biology campaigns where SAR127303 or related 4-chlorophenylsulfonamide piperidine carboxylates have generated preliminary target engagement data, the target compound's 3,4-dimethoxyphenylsulfonamide motif provides a structurally distinct chemotype for follow-up dose-response confirmation. Its procurement is justified only as part of a deliberate SAR exploration program where the goal is to systematically vary the sulfonamide aryl electronics and ester group, and where the absence of pre-existing data is acceptable because the compound will be profiled in parallel with the reference analog [1]. Users must establish their own biological baselines; no existing potency, selectivity, or ADME data can be cited to pre-validate the compound.

Negative Control Probe Development for Sulfonamide-Dependent Activity Assays

If the target compound is confirmed to lack activity on a primary target hit by chlorophenyl-containing analogs (e.g., MAGL), it could serve as a matched negative control. The dimethoxyphenyl substitution may ablate activity while preserving similar physicochemical properties (logP, solubility). Procurement for this purpose requires a prior internal screen demonstrating loss of activity relative to the active comparator. No public data support this scenario; the application is hypothetical and contingent on user-generated validation.

In Vitro Metabolic Stability Benchmarking of Phenyl Ester Prodrugs

The target compound can be used as a benchmark phenyl ester in structure-metabolism relationship (SMR) studies aimed at comparing esterase susceptibility across different ester prodrug types (phenyl vs. hexafluoroisopropyl vs. tert-butyl). Such studies would require parallel incubation in plasma or microsomal fractions with LC-MS/MS quantification. The compound's value lies in its structural contrast to SAR127303, allowing side-by-side determination of relative hydrolysis rates [1]. No pre-existing metabolic data are available; users must generate their own comparator datasets.

Quote Request

Request a Quote for Phenyl 4-((3,4-dimethoxyphenylsulfonamido)methyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.